5-(Methanesulfonylmethyl)oxolane-2-carboxylic acid
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Overview
Description
5-(Methanesulfonylmethyl)oxolane-2-carboxylic acid is a chemical compound with the molecular formula C₇H₁₂O₅S and a molecular weight of 208.23 g/mol . This compound is known for its unique chemical properties and versatility, making it valuable in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methanesulfonylmethyl)oxolane-2-carboxylic acid typically involves the reaction of oxolane derivatives with methanesulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities . Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Methanesulfonylmethyl)oxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
5-(Methanesulfonylmethyl)oxolane-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Methanesulfonylmethyl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or other biomolecules . This interaction can modulate the activity of enzymes or disrupt biological pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(Methanesulfonylmethyl)oxolane-2-carboxylic acid methyl ester .
- 5-(Methanesulfonylmethyl)oxolane-2-carboxamide .
Uniqueness
This compound is unique due to its specific combination of the oxolane ring and methanesulfonyl group, which imparts distinct chemical reactivity and biological activity . This makes it a valuable compound for various applications that similar compounds may not be suitable for .
Properties
CAS No. |
1240528-04-4 |
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Molecular Formula |
C7H12O5S |
Molecular Weight |
208.23 g/mol |
IUPAC Name |
5-(methylsulfonylmethyl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O5S/c1-13(10,11)4-5-2-3-6(12-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
InChI Key |
PDPDZOOAVRIGCC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1CCC(O1)C(=O)O |
Origin of Product |
United States |
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